molecular formula C25H29N3O4S B7561388 1-acetyl-6-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline

1-acetyl-6-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline

Cat. No. B7561388
M. Wt: 467.6 g/mol
InChI Key: OZGRELJMPJYJEV-UHFFFAOYSA-N
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Description

“1-acetyl-6-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline” is a complex organic compound. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . The Fischer indole synthesis is one method used to create indole derivatives . For example, the optically active cyclohexanone and phenylhydrazine hydrochloride can be used with methanesulfonic acid under reflux in methanol to yield a tricyclic indole .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes an acetyl group, a sulfonyl group, a piperidinyl group, and a dihydroindolyl group . The compound’s molecular formula is C17H14N3O2Cl .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. For instance, the Fischer indole synthesis involves a series of reactions including nucleophilic addition and dehydration .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 327 . Its melting point is 211-213°C . The compound’s FT-IR spectrum shows peaks at 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), and 689 (Cl) .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine. Given the importance of indole derivatives in drug development , this compound could be a subject of future research.

properties

IUPAC Name

1-[6-[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]sulfonyl-3,4-dihydro-2H-quinolin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-18(29)27-13-4-6-21-17-22(8-9-24(21)27)33(31,32)26-14-10-20(11-15-26)25(30)28-16-12-19-5-2-3-7-23(19)28/h2-3,5,7-9,17,20H,4,6,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGRELJMPJYJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-{[4-(2,3-Dihydro-1H-indole-1-carbonyl)piperidin-1-YL]sulfonyl}-1,2,3,4-tetrahydroquinolin-1-YL)ethan-1-one

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